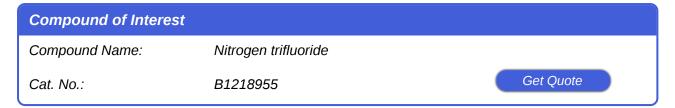


A Comparative Study: NF3 vs. SF6 for Silicon Nitride Etching

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the realm of semiconductor fabrication and microelectronics, the precise etching of silicon nitride (SiN) thin films is a critical process. Two of the most commonly employed etchant gases for this purpose are **nitrogen trifluoride** (NF3) and sulfur hexafluoride (SF6). Both are fluorine-based compounds capable of generating the reactive fluorine radicals necessary for the etching process. However, their performance characteristics, etching mechanisms, and environmental impacts differ significantly. This guide provides an objective comparison of NF3 and SF6 for silicon nitride etching, supported by experimental data, to aid researchers in selecting the optimal etchant for their specific applications.

Performance Comparison: Etch Rate and Selectivity

The choice between NF3 and SF6 often hinges on two key performance metrics: the etch rate of silicon nitride and the selectivity of the etch process, which is the ratio of the etch rate of SiN to that of other exposed materials, typically silicon (Si) and silicon dioxide (SiO2).

A study of SiNx, SiO2, and Si etching in a high-density electron cyclotron resonance (ECR) plasma using mixtures containing SF6 and NF3 revealed distinct advantages for each gas. Higher selectivities of SiNx etching over SiO2 (up to approximately 100) were achieved with NF3-based mixtures.[1][2] Conversely, SF6-based mixtures yielded higher selectivities of SiNx over Si (up to 5–10).[1][2]



In a dual-frequency capacitively coupled plasma reactive ion etching (CCP-RIE) system, the etch rates of SiNx:H films obtained using NF3/O2 were generally higher than those obtained with SF6/O2 under a variety of process conditions.[3][4]

Table 1: Etch Rate and Selectivity Data from ECR Plasma Experiments

Gas Mixture	Target Material	Etch Rate (nm/min)	Selectivity (SiN/SiO2)	Selectivity (SiN/Si)
NF3-based	SiNx	Varies with conditions	Up to ~100	-
SF6-based	SiNx	Varies with conditions	-	Up to 5-10

Note: Etch rates are highly dependent on specific process parameters such as gas flow rates, power, and pressure. The values presented are indicative of the relative performance under the conditions of the cited studies.

Experimental Protocols

To understand the context of the performance data, it is crucial to consider the experimental setups under which they were obtained.

High-Density Electron Cyclotron Resonance (ECR) Plasma Etching

In the study achieving high selectivity, an ECR plasma source was utilized.[1][2] The typical gas mixtures contained SF6 or NF3, often combined with N2, O2, and Ar.[1][2] For instance, experiments were conducted with NF3/O2/N2 and NF3/O2/Ar plasmas, with O2 and N2 flows often maintained at 50 sccm and an ECR power of 750 W.[2] Similarly, SF6-based plasmas were investigated with SF6/O2/N2 mixtures.[2][5]

Dual-Frequency Capacitively Coupled Plasma Reactive Ion Etching (CCP-RIE)



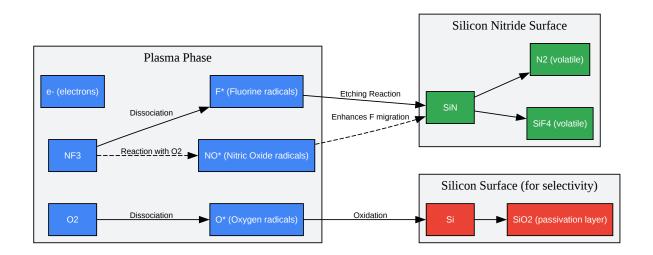
For the investigation of SiNx:H thin films, a CCP-RIE system was employed.[3] The study involved varying parameters such as the RF power ratio (13.56 MHz/2 MHz), pressure, and the gas flow ratio of the etchant gas (NF3 or SF6) with O2.[3]

Etching Mechanisms and Pathways

The etching of silicon nitride by both NF3 and SF6 is a plasma-assisted chemical process. The fundamental principle involves the generation of fluorine radicals (F*) in the plasma, which then react with the silicon nitride surface to form volatile products, primarily silicon tetrafluoride (SiF4) and nitrogen (N2).

NF3 Etching Pathway

In an NF3 plasma, the NF3 molecules are dissociated to produce fluorine radicals. The addition of oxygen (O2) to an NF3 discharge can significantly enhance the etch rate of SiN and the selectivity over Si.[6] This is attributed to the formation of reactive nitric oxide (NO) and oxygen atoms. The NO radicals are believed to increase the rate of fluorine migration on the SiN surface, while oxygen atoms form a passivating oxide layer on the silicon surface, thus improving the SiN to Si etch selectivity.[6][7]



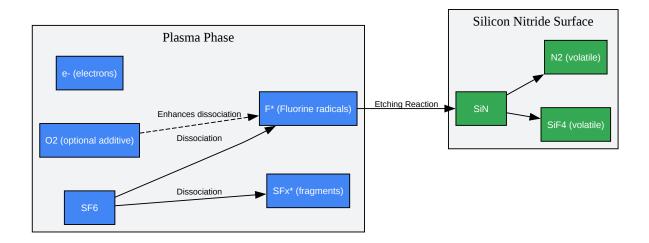
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Caption: NF3 plasma etching pathway for silicon nitride, highlighting the role of O2 addition.

SF6 Etching Pathway

In an SF6 plasma, the SF6 molecules are dissociated to generate fluorine radicals, which are the primary etchant species. The addition of O2 to SF6 plasma can also increase the etch rate. [8] At low O2/SF6 ratios, O2 aids in the dissociation of SF6. As the ratio increases, a large number of F atoms are generated, leading to the highest etch rate. However, at very high O2/SF6 ratios, the formation of SiOx on the surface can inhibit the etching process.[8]



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Caption: SF6 plasma etching pathway for silicon nitride.

Environmental Impact

A significant consideration in the choice between NF3 and SF6 is their environmental impact. Both are potent greenhouse gases. SF6 has a global warming potential (GWP) of 22,600 times that of CO2 over a 100-year period, while NF3 has a GWP of 17,200.[9] Although NF3 has a lower GWP, its atmospheric concentration has been rising.[9] However, from a process perspective, NF3 can be more efficiently dissociated in a plasma, leading to higher utilization and potentially lower emissions of the unreacted gas compared to SF6.[9] The semiconductor



industry is actively working to reduce emissions of these gases through process optimization, abatement technologies, and the exploration of alternative chemistries.[10]

Conclusion

The selection of NF3 versus SF6 for silicon nitride etching is a multi-faceted decision that depends on the specific requirements of the fabrication process.

- NF3 is generally favored when high selectivity to SiO2 is critical and higher etch rates are desired. The addition of O2 to NF3 plasmas is a key factor in achieving these performance benefits.
- SF6 is a suitable choice when high selectivity to Si is the primary concern.

Researchers and engineers must weigh the desired etch performance against environmental considerations. While both gases are effective etchants, the trend in the semiconductor industry is towards processes with higher gas utilization and the adoption of abatement strategies to minimize environmental impact. The detailed understanding of the etching mechanisms and the effect of process parameters is crucial for optimizing silicon nitride etching for advanced microelectronic applications.

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- To cite this document: BenchChem. [A Comparative Study: NF3 vs. SF6 for Silicon Nitride Etching]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218955#comparative-study-of-nf3-vs-sf6-for-silicon-nitride-etching]

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